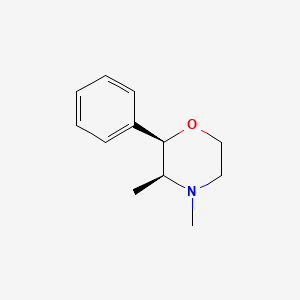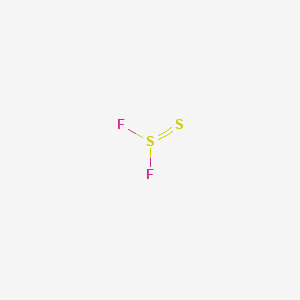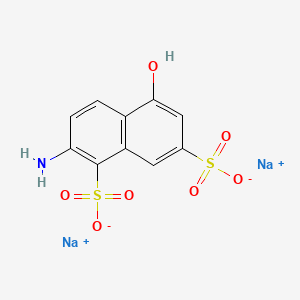
Tris(diformylamino)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(diformylamino)methane is a derivative of orthoformic acid, characterized by the presence of three diformylamino groups attached to a central carbon atom. This compound, with the molecular formula C7H7N3O6, is notable for its unique structure, which includes six formyl groups.
Méthodes De Préparation
The synthesis of tris(diformylamino)methane involves the reaction of orthoformic acid derivatives with formamide in the presence of a strong Lewis acid such as aluminum chloride or boron trichloride. The reaction typically proceeds under controlled conditions to ensure the formation of the desired orthoamide product. The synthetic route can be summarized as follows :
Reactants: Orthoformic acid derivatives and formamide.
Catalyst: Strong Lewis acids (e.g., aluminum chloride, boron trichloride).
Reaction Conditions: Controlled temperature and pressure to facilitate the formation of this compound.
Analyse Des Réactions Chimiques
Tris(diformylamino)methane undergoes several types of chemical reactions, primarily involving its formyl groups. Some of the key reactions include :
-
Formylation Reactions: : In the presence of strong Lewis acids, this compound acts as a formylating reagent for activated aromatic compounds. This reaction is significant in organic synthesis for introducing formyl groups into aromatic rings.
Reagents: Aluminum chloride, boron trichloride.
Conditions: Typically carried out in solvents like 1,2-dichloroethane.
Products: Aromatic aldehydes.
-
Substitution Reactions: : The compound can participate in substitution reactions where the diformylamino groups are replaced by other functional groups under appropriate conditions.
Applications De Recherche Scientifique
Tris(diformylamino)methane has several applications in scientific research, particularly in the fields of organic chemistry and materials science :
Organic Synthesis: Used as a formylating agent for the synthesis of aromatic aldehydes, which are important intermediates in the production of pharmaceuticals, dyes, and agrochemicals.
Materials Science:
Catalysis: Investigated for its role in catalytic processes, particularly in the activation and transformation of aromatic compounds.
Mécanisme D'action
The mechanism by which tris(diformylamino)methane exerts its effects is primarily through its ability to donate formyl groups in chemical reactions. The presence of strong Lewis acids facilitates the activation of the formyl groups, making them more reactive towards nucleophilic aromatic substitution. The molecular targets in these reactions are typically activated aromatic compounds, which undergo formylation to produce aromatic aldehydes .
Comparaison Avec Des Composés Similaires
Tris(diformylamino)methane can be compared with other orthoamide derivatives and formylating agents. Some similar compounds include :
Orthoformic Acid Triethyl Ester: Another orthoamide derivative used in organic synthesis.
N,N-Diformylhydrazine: A formylating agent with similar reactivity but different structural properties.
Hexamethylenetetramine: Used in the synthesis of formylated compounds, though it has a different mechanism of action.
This compound is unique due to its three diformylamino groups, which provide multiple reactive sites for formylation reactions, making it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C7H7N3O6 |
|---|---|
Poids moléculaire |
229.15 g/mol |
Nom IUPAC |
N-[bis(diformylamino)methyl]-N-formylformamide |
InChI |
InChI=1S/C7H7N3O6/c11-1-8(2-12)7(9(3-13)4-14)10(5-15)6-16/h1-7H |
Clé InChI |
CCFXVAKBKAEVBD-UHFFFAOYSA-N |
SMILES canonique |
C(=O)N(C=O)C(N(C=O)C=O)N(C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


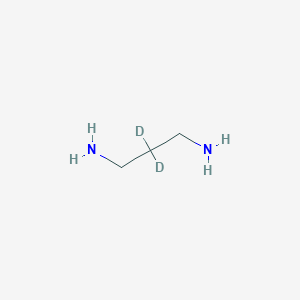
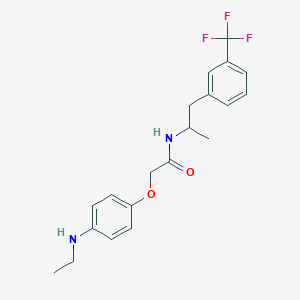
![copper;2-[[(Z)-N-[2-hydroxy-5-[(3-sulfamoylphenyl)sulfamoyl]anilino]-C-phenylcarbonimidoyl]diazenyl]benzoic acid](/img/structure/B15341286.png)

![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
